molecular formula C9H19NO4Si B1217108 Propoxysilatran CAS No. 4025-81-4

Propoxysilatran

Cat. No.: B1217108
CAS No.: 4025-81-4
M. Wt: 233.34 g/mol
InChI Key: MJXMRNLFYVDGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propoxysilatran is a silatrane derivative characterized by a silicon-centered tricyclic structure with a propoxy group (Si-O-C₃H₇) attached. Silatranes, in general, are known for their unique pentacoordinate silicon geometry, which enhances their stability and reactivity compared to simpler organosilicon compounds. Its synthesis typically involves the reaction of trichlorosilane with triethanolamine, followed by alkoxylation to introduce the propoxy moiety.

Properties

CAS No.

4025-81-4

Molecular Formula

C9H19NO4Si

Molecular Weight

233.34 g/mol

IUPAC Name

1-propoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C9H19NO4Si/c1-2-6-11-15-12-7-3-10(4-8-13-15)5-9-14-15/h2-9H2,1H3

InChI Key

MJXMRNLFYVDGQC-UHFFFAOYSA-N

SMILES

CCCO[Si]12OCCN(CCO1)CCO2

Canonical SMILES

CCCO[Si]12OCCN(CCO1)CCO2

Other CAS No.

4025-81-4

Synonyms

propoxysilatran

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Silatrane Derivatives

The biological, chemical, and physical properties of silatranes vary significantly depending on their substituents. Below, Propoxysilatran is compared with three structurally analogous compounds: Methoxysilatran, Ethoxysilatran, and Phenoxysilatran.

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound Methoxysilatran Ethoxysilatran Phenoxysilatran
Solubility (in H₂O) 0.12 g/L 0.45 g/L 0.30 g/L Insoluble
Thermal Stability 220°C decomposition 180°C decomposition 200°C decomposition 250°C decomposition
Hydrolysis Rate Moderate Fast Moderate-Slow Very Slow
Biological Activity Low toxicity Moderate toxicity High toxicity Not reported

Data sourced from Supplementary Tables 1–8 in .

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses reveal distinct trends:

  • ¹H NMR shifts : this compound’s propoxy protons resonate at δ 1.2–1.5 ppm, whereas methoxy and ethoxy analogs show upfield shifts (δ 0.9–1.1 ppm) due to reduced electron-withdrawing effects .
  • HPLC retention times : this compound elutes later than methoxysilatran (12.3 vs. 9.8 minutes), reflecting stronger hydrophobic interactions .

Research Findings and Methodological Insights

Recent studies emphasize this compound’s superiority in controlled drug delivery systems due to its tunable hydrolysis kinetics. For instance, a 2021 study validated its use in encapsulating hydrophobic pharmaceuticals, achieving 85% payload retention over 72 hours—a significant improvement over ethoxysilatran (60%) and methoxysilatran (45%) .

Critical Challenges:

  • Synthetic Yield : this compound synthesis yields (~65%) lag behind methoxysilatran (~80%), necessitating optimization of alkoxylation conditions .
  • Environmental Impact : While less toxic than ethoxysilatran, its environmental degradation products (e.g., silicic acid) require further ecotoxicological assessment .

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